
2-(2-Chlorophenyl)-3-nitrochromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-3-nitrochromen-4-one is a chemical compound that belongs to the class of chromenone derivatives. This compound has been extensively studied for its various applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenyl)-3-nitrochromen-4-one involves the oxidation of the nitro group to a nitro radical by ROS. This process leads to the formation of a highly fluorescent compound that can be detected using fluorescence microscopy or spectroscopy. The fluorescence intensity of the compound is directly proportional to the concentration of ROS in the cell.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(2-Chlorophenyl)-3-nitrochromen-4-one are primarily related to its ability to detect ROS in living cells. This compound has been shown to be non-toxic to cells at low concentrations and does not interfere with cellular processes. The detection of ROS using 2-(2-Chlorophenyl)-3-nitrochromen-4-one has been used to study the role of oxidative stress in various diseases and to identify potential therapeutic targets.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-Chlorophenyl)-3-nitrochromen-4-one in lab experiments include its high sensitivity and specificity for ROS detection, its non-toxicity to cells at low concentrations, and its ability to detect ROS in living cells. However, there are also some limitations to using this compound in lab experiments. For example, the fluorescence intensity of the compound may be influenced by factors such as pH, temperature, and the presence of other molecules in the cell. Additionally, the synthesis of 2-(2-Chlorophenyl)-3-nitrochromen-4-one can be time-consuming and requires specialized equipment.
Orientations Futures
There are several future directions for the use of 2-(2-Chlorophenyl)-3-nitrochromen-4-one in scientific research. One potential direction is the development of new fluorescent probes based on the chromenone scaffold for the detection of other reactive species such as reactive nitrogen species (RNS). Another potential direction is the use of 2-(2-Chlorophenyl)-3-nitrochromen-4-one in the development of new therapies for oxidative stress-related diseases. Additionally, the use of 2-(2-Chlorophenyl)-3-nitrochromen-4-one in combination with other imaging techniques such as electron microscopy and super-resolution microscopy could provide new insights into the role of ROS in cellular processes.
Conclusion:
In conclusion, 2-(2-Chlorophenyl)-3-nitrochromen-4-one is a valuable tool for studying oxidative stress-related diseases and for detecting ROS in living cells. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(2-Chlorophenyl)-3-nitrochromen-4-one have been discussed in this paper. Further research on this compound could lead to the development of new therapies for oxidative stress-related diseases and provide new insights into the role of ROS in cellular processes.
Méthodes De Synthèse
The synthesis of 2-(2-Chlorophenyl)-3-nitrochromen-4-one involves the condensation of 2-chlorobenzaldehyde with 3-nitroacetophenone in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of around 70-80°C for several hours. The resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)-3-nitrochromen-4-one has been extensively studied for its various applications in scientific research. This compound is primarily used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. The ability of 2-(2-Chlorophenyl)-3-nitrochromen-4-one to detect ROS in living cells makes it a valuable tool for studying oxidative stress-related diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Propriétés
Numéro CAS |
143468-14-8 |
|---|---|
Nom du produit |
2-(2-Chlorophenyl)-3-nitrochromen-4-one |
Formule moléculaire |
C15H8ClNO4 |
Poids moléculaire |
301.68 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-3-nitrochromen-4-one |
InChI |
InChI=1S/C15H8ClNO4/c16-11-7-3-1-5-9(11)15-13(17(19)20)14(18)10-6-2-4-8-12(10)21-15/h1-8H |
Clé InChI |
RIQCRUZMLONGNV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3Cl)[N+](=O)[O-] |
Synonymes |
4H-1-Benzopyran-4-one,2-(2-chlorophenyl)-3-nitro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



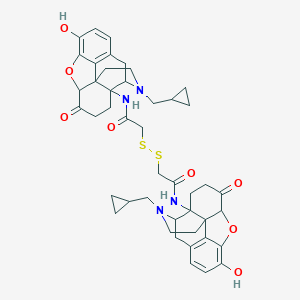

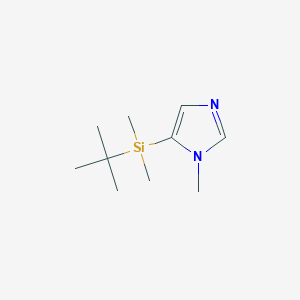
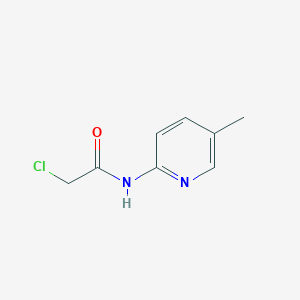
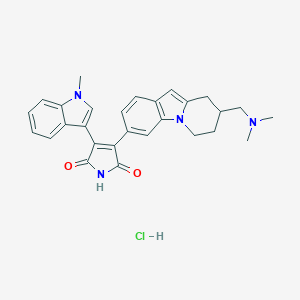
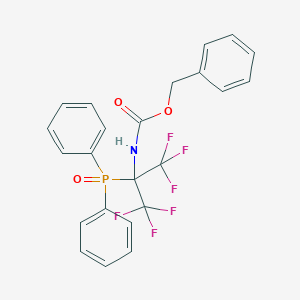
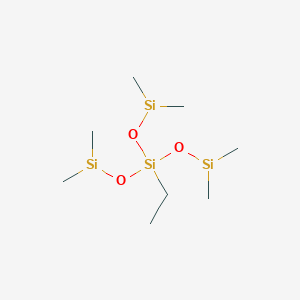
![2-Chloro-7-fluorobenzo[d]thiazole](/img/structure/B136207.png)
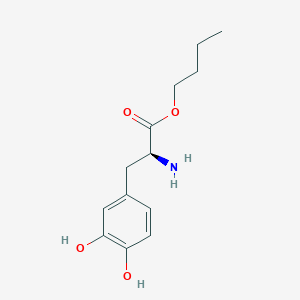
![2'-Methyl-4'-(5-methyl-[1,3,4]oxadiazol-2-yl)-biphenyl-4-carboxylic acid [4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-amide](/img/structure/B136210.png)


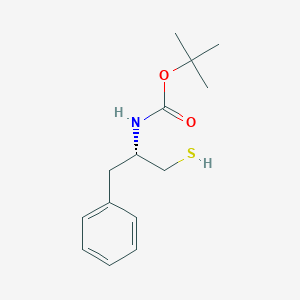
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4S,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136223.png)